![molecular formula C7H5ClN4 B13678469 7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
7-Chloropyrido[4,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 7th position and an amine group at the 4th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize intramolecularly to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for efficient production and subsequent modification of the heterocyclic system .
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrido[4,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur to form different heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Major Products
The major products formed from the reactions of this compound include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
7-Chloropyrido[4,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is used to study the inhibition of various enzymes, including tyrosine kinases and cyclin-dependent kinases.
Pharmaceutical Development: It is a key intermediate in the synthesis of potential drug candidates for the treatment of diseases such as cancer, arthritis, and diabetes.
Mechanism of Action
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloropyrido[4,3-d]pyrimidin-4-amine include:
- 4-Aminopyrrolo[2,3-d]pyrimidine
- 7-Iminopyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 7th position and the amine group at the 4th position allows for targeted interactions with protein kinases, making it a valuable compound in the development of kinase inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12) |
InChI Key |
KVWCBJFHQDATOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


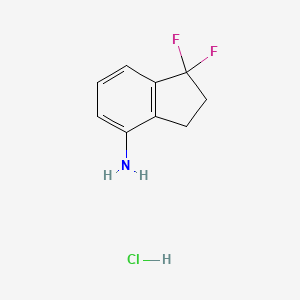
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
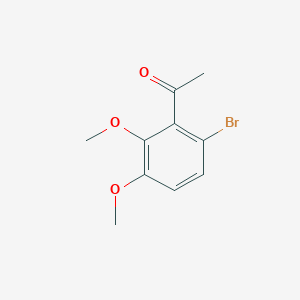

![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
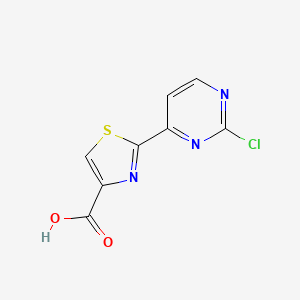
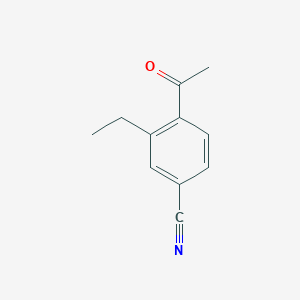
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
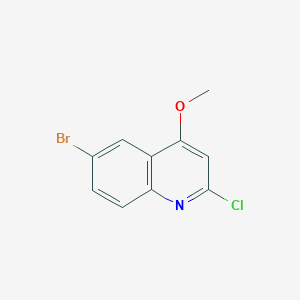


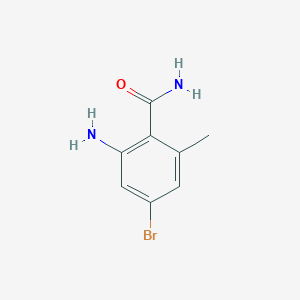
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
